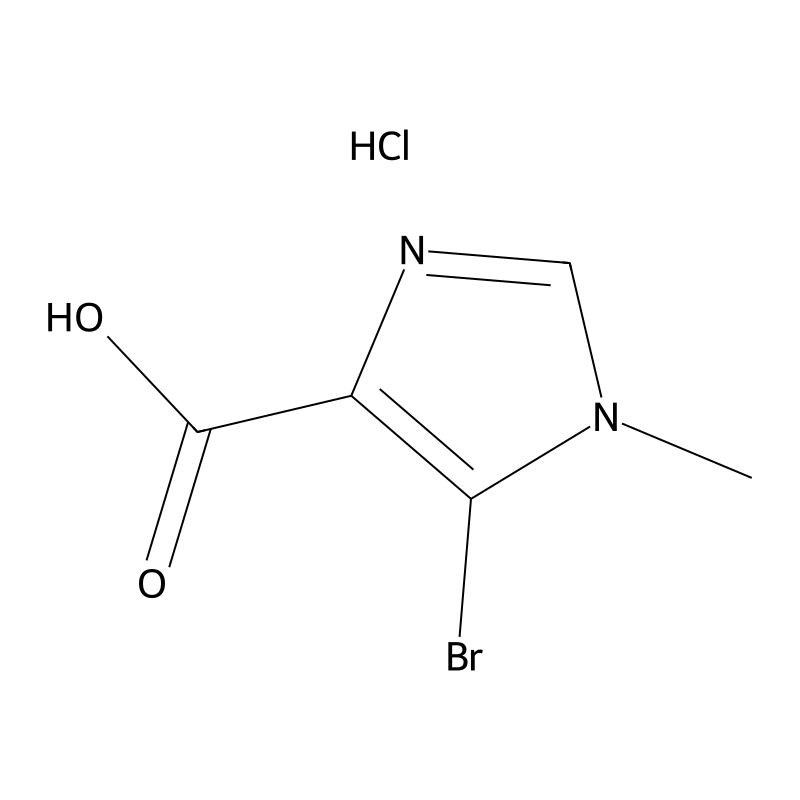

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 205.009 g/mol. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the fifth position and a carboxylic acid group at the fourth position contributes to its unique chemical properties. It is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding an imidazole derivative.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to diverse functionalized imidazole derivatives.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .

The biological activity of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been explored in several studies. It has been reported to exhibit:

- Antimicrobial Properties: Inhibitory effects against various bacterial strains.

- Enzyme Inhibition: Particularly, it has shown potential in inhibiting farnesyltransferase, an enzyme involved in post-translational modification of proteins, which is crucial in cancer biology .

These properties make it a candidate for further development in pharmaceutical applications.

Several methods exist for synthesizing 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride:

- Bromination of Imidazole Derivatives: Starting from 1-methylimidazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

- Carboxylation: The introduction of the carboxylic acid group can be achieved via carbon dioxide insertion or through reaction with carbonyl compounds followed by hydrolysis.

- Salt Formation: The hydrochloride form can be obtained by reacting the free base form with hydrochloric acid .

5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride finds application in various fields:

- Pharmaceutical Research: As a building block for synthesizing bioactive compounds.

- Agricultural Chemistry: Potential use as a fungicide or herbicide due to its biological activity.

- Material Science: Utilized in developing new materials with specific properties owing to its unique chemical structure .

Interaction studies involving 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride have focused on its enzyme inhibition capabilities. Research indicates that it can effectively inhibit certain enzymes linked to disease pathways, particularly those involved in cancer progression. This highlights its potential as a therapeutic agent .

Several compounds share structural similarities with 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | 0.89 | Contains two bromine atoms, altering reactivity |

| 5-Bromo-1H-imidazole-4-carbaldehyde | 0.77 | Contains an aldehyde instead of a carboxylic acid group |

| Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | 0.73 | Features a pyrimidine ring, affecting biological activity |

| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 0.72 | Contains a pyridine ring, differing in electronic properties |

| Dimethyl 4,5-imidazoledicarboxylate | 0.71 | Two carboxylic groups enhance acidity and reactivity |

These comparisons illustrate the distinctiveness of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in terms of its functional groups and potential applications in medicinal chemistry and other fields .